molecular formula C9H16N4O B13300883 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

Cat. No.: B13300883
M. Wt: 196.25 g/mol
InChI Key: GFDIMBYBUIHOOA-UHFFFAOYSA-N
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Description

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a cyclohexanol moiety linked to a 1,2,4-triazole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol can undergo several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of cyclohexanone derivatives.

    Reduction: Formation of cyclohexanol derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is not well-documented. it is believed to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The triazole ring can act as a hydrogen bond donor or acceptor, while the cyclohexanol moiety can participate in hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol is unique due to the presence of both the cyclohexanol and triazole moieties, which can provide a combination of hydrophobic and hydrogen bonding interactions. This makes it a versatile compound for various applications in chemistry, biology, and materials science.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-[(3-amino-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol

InChI

InChI=1S/C9H16N4O/c10-9-11-6-13(12-9)5-7-3-1-2-4-8(7)14/h6-8,14H,1-5H2,(H2,10,12)

InChI Key

GFDIMBYBUIHOOA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)CN2C=NC(=N2)N)O

Origin of Product

United States

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